molecular formula C16H19N3O3 B1582126 Isofebrifugine CAS No. 32434-44-9

Isofebrifugine

Cat. No. B1582126
CAS RN: 32434-44-9
M. Wt: 301.34 g/mol
InChI Key: YLYLCQRQSRDSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isofebrifugine is a quinazolinone alkaloid . It was first isolated from the Chinese herb Dichroa febrifuga, but also found in the garden plant Hydrangea . It has many biological properties .


Synthesis Analysis

The synthesis of a series of novel isofebrifugine analogues was accomplished by employing the N-alkylation of 4 (3H)-quinazolinones with benzyl (3aR,7aR)-rel-2- (bromomethyl)hexahydrofuro [3,2-b]pyridine-4 (2H)carboxylates and the subsequent N-deprotection .


Molecular Structure Analysis

Isofebrifugine has a molecular formula of C16H19N3O3 . It belongs to the class of organic compounds known as quinazolines .


Chemical Reactions Analysis

Isofebrifugine and its analogues have been synthesized from chiral piperidin-3-ol, which was prepared by the reductive dynamic optical resolution of the 3-piperidone derivatives using baker’s yeast .


Physical And Chemical Properties Analysis

Isofebrifugine has a molecular weight of 301.3 . It is a powder in physical form .

Scientific Research Applications

Synthesis and Biological Evaluation

Isofebrifugine, a natural quinazolinone alkaloid, has been synthesized in various analogues for biological evaluation. These analogues have shown inhibitory effects on the growth of human hepatoma cells (HepG2), with certain halogenated or hemiketal analogues demonstrating notable inhibition activity. This research highlights the potential of isofebrifugine derivatives in cancer treatment (Zhang et al., 2019).

Antimalarial Properties

Isofebrifugine has been identified for its potent antimalarial properties. Studies have focused on the synthesis of isofebrifugine and its analogues, aiming to enhance these properties and potentially create effective antimalarial agents. This includes research on asymmetric synthesis using yeast reduction, suggesting innovative methods for producing antimalarial drugs (Takeuchi et al., 2000).

Anti-Gastric Cancer Potential

Recent studies have explored the effects of isofebrifugine on the proliferation and invasion of human gastric cancer cells. The research found that isofebrifugine significantly inhibited these cancerous activities and impacted the expression of molecules related to cancer invasion and metastasis. This suggests a promising direction for gastric cancer treatment (Xu et al., 2020).

Febrifugine Derivatives and Antimalarial Activity

Studies have also been conducted on febrifugine derivatives, closely related to isofebrifugine, focusing on their antimalarial activity. This includes synthesis of regioisomers and evaluating their effectiveness against malaria, which is crucial for the development of new antimalarial drugs (Takeuchi et al., 2001).

Analysis and Separation Techniques

Research has also been conducted on the analytical separation of isofebrifugine from Dichroa febrifuga roots. This is important for the extraction and purity of the compound, which is crucial for further pharmaceutical applications and research (Sheng & Ma, 2021).

Safety And Hazards

Isofebrifugine should be handled in accordance with good industrial hygiene and safety practice . Adequate ventilation is required and personal protective equipment such as safety goggles should be worn .

Future Directions

Isofebrifugine has shown significant inhibition of the proliferation, migration, and invasion of SGC7901 gastric cancer cells . This suggests potential for future research and development in the field of cancer treatment .

properties

IUPAC Name

3-[(2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl)methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYLCQRQSRDSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954191
Record name 3-[(2-Hydroxyoctahydrofuro[3,2-b]pyridin-2-yl)methyl]quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one

CAS RN

496-32-2, 32434-44-9
Record name 3-[(Octahydro-2-hydroxyfuro[3,2-b]pyridin-2-yl)methyl]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC290495
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(2-Hydroxyoctahydrofuro[3,2-b]pyridin-2-yl)methyl]quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isofebrifugine
Reactant of Route 2
Reactant of Route 2
Isofebrifugine
Reactant of Route 3
Isofebrifugine
Reactant of Route 4
Isofebrifugine
Reactant of Route 5
Reactant of Route 5
Isofebrifugine
Reactant of Route 6
Isofebrifugine

Citations

For This Compound
521
Citations
BR Baker, FJ McEVOY, RE Schaub… - The Journal of …, 1953 - ACS Publications
… 1 With both febrifugine (the Hydrangea alkaloid) and isofebrifugine on hand, it becomes … ketone derivatives while isofebrifugine will not under the same conditions.(b) Isofebrifugine is 14 …
Number of citations: 57 pubs.acs.org
S Kobayashi, M Ueno, R Suzuki, H Ishitani - Tetrahedron letters, 1999 - Elsevier
Antimalarial alkaloids, febrifugine (1) and isofebrifugine (2), were synthesized from simple achiral starting materials using tin(II)-catalyzed catalytic asymmetric aldol reaction and …
Number of citations: 164 www.sciencedirect.com
S Kobayashi, M Ueno, R Suzuki, H Ishitani… - The Journal of …, 1999 - ACS Publications
… of febrifugine and isofebrifugine were not (… isofebrifugine, and their antipodes, were examined. It was revealed that the activities and selectivities of natural febrifugine and isofebrifugine …
Number of citations: 187 pubs.acs.org
LQ Sheng, JL Ma - Journal of Separation Science, 2021 - Wiley Online Library
… isofebrifugine (chemical structure shown in Figure 1), showed high bioactivities [3-6]. Febrifugine and isofebrifugine … and purify febrifugine and isofebrifugine from Dichroa febrifuga root …
GS Ramanjaneyulu, N Sudhakar… - … Journal Devoted to …, 2008 - Wiley Online Library
… , isofebrifugine. Here we report the differentiation of diastereomeric synthetic precursors of isofebrifugine (… with its isomeric compound, isofebrifugine. Experiments on ducks revealed that …
N Mbelesi - 2016 - etheses.whiterose.ac.uk
1 ABSTRACT Febrifugine and Isofebrifugine are alkaloids isolated from Dichroa febrifuga Lour and have been characterised to be active against malaria. However, as there is still some …
Number of citations: 2 etheses.whiterose.ac.uk
J Zhang, B Huang, Y Lu, W Li, Z Zhuang… - Letters in Organic …, 2019 - ingentaconnect.com
Isofebrifugine, as a kind of natural quinazolinone alkaloid with important physiological … In this paper, the synthesis of a series of novel isofebrifugine analogues was accomplished by …
Number of citations: 0 www.ingentaconnect.com
PQ Huang, BG Wei, YP Ruan - Synlett, 2003 - thieme-connect.com
… in the asymmetric synthesis of febrifugineand isofebrifugine, these diastereomers were chosen as the key intermediatesin our approach to febrifugine and isofebrifugine (Scheme [1] ). …
Number of citations: 46 www.thieme-connect.com
NP McLaughlin, P Evans, M Pines - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
… summarizes historical isolation studies and the chemistry performed which culminated in the correct structural elucidation of naturally occurring febrifugine and its isomer isofebrifugine. …
Number of citations: 98 www.sciencedirect.com
Y Takeuchi, K Azuma, K Takakura, H Abe, HS Kim… - Tetrahedron, 2001 - Elsevier
… Isofebrifugine (d-2) was prepared by improving our previous method (Scheme 2). The intramolecular bromoetherification of d-4 using NBS afforded hexahydrofuro[3,2-b]pyridine (7) …
Number of citations: 52 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.